![molecular formula C18H19NOSSn B12609795 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole CAS No. 880494-43-9](/img/structure/B12609795.png)
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a 1,3-oxazole ring substituted with diphenyl groups at positions 4 and 5, and a trimethylstannylsulfanyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole typically involves the reaction of 4,5-diphenyl-1,3-oxazole with trimethylstannylsulfanyl reagents under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding reduced products.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring and the sulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diphenyl-2-imidazolethiol: Similar structure but with an imidazole ring instead of an oxazole ring.
4,5-Diphenyl-2-[(trimethylsilyl)sulfanyl]-1,3-oxazole: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the stannyl group plays a crucial role in the compound’s behavior and interactions.
Propriétés
Numéro CAS |
880494-43-9 |
|---|---|
Formule moléculaire |
C18H19NOSSn |
Poids moléculaire |
416.1 g/mol |
Nom IUPAC |
(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl-trimethylstannane |
InChI |
InChI=1S/C15H11NOS.3CH3.Sn/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12;;;;/h1-10H,(H,16,18);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
ZQOWAJBVUSXEKL-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


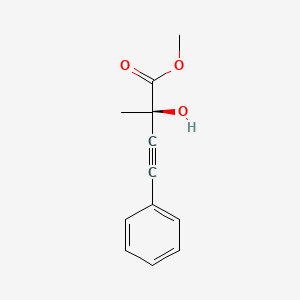
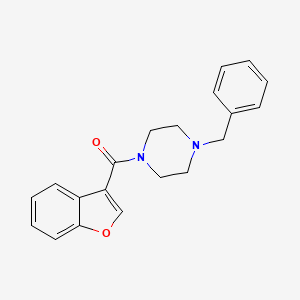
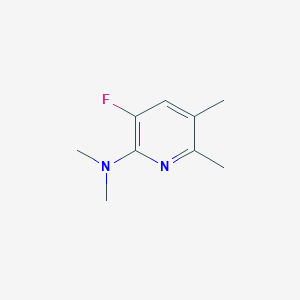
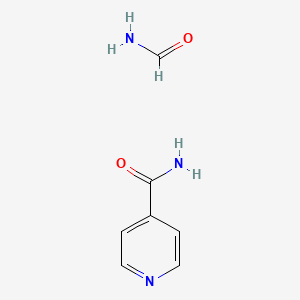
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)

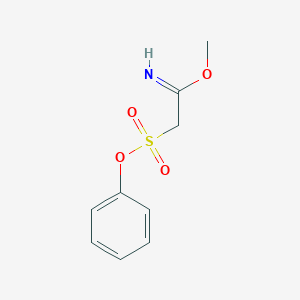
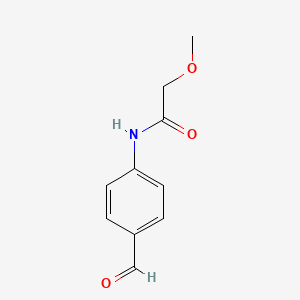
![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
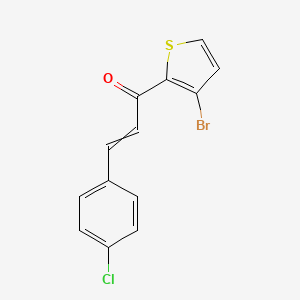
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
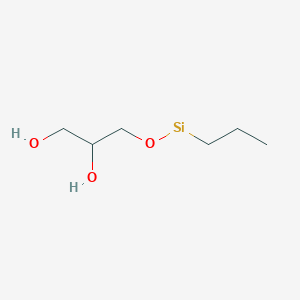

![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
